molecular formula C23H18O5 B5780550 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No. B5780550
M. Wt: 374.4 g/mol
InChI Key: QFEPDTAJHPMJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the class of flavonoids. BMBC has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Phototransformation and Synthesis

  • Phototransformation and Regioselective Photocyclisation : Research shows that 2-(3-methoxyphenyl)-4H-chromen-4-ones undergo regioselective photocyclisation when exposed to UV light, forming exotic tetracyclic scaffolds. This phototransformation is significant for producing structurally unique compounds with potential applications in material sciences and pharmaceuticals (Khanna et al., 2015).

  • Suzuki Coupling and Lactonization in Synthesis : Another study highlights the synthesis of benzo[c]chromen-6-ones using Suzuki coupling and lactonization, demonstrating the scalability of this method from laboratory to multi-kilogram scale. This is significant for industrial applications, especially in the synthesis of complex organic molecules (Kemperman et al., 2006).

Chemical Reactions and Modifications

  • Oxidative Radical Cyclisations : Research shows that the synthesis of 6H-benzo[c]chromen-6-ones can be achieved through oxidative radical cyclisations. This method has been used to create biologically active constituents found in traditional herbal medicines, suggesting its potential in pharmaceutical synthesis (Bowman et al., 2000).

  • Photo-reorganization to Produce Angular Pentacyclics : A study reveals that photo-reorganization of specific chromenones leads to angular pentacyclic compounds with potential applications in organic synthesis and drug development (Dalal et al., 2017).

Biological and Medicinal Research

  • Antibacterial Effects : Compounds derived from 4-hydroxy-chromen-2-one, closely related to the chemical , have shown high levels of antibacterial activity, indicating potential use in developing new antimicrobial agents (Behrami & Dobroshi, 2019).

  • Antimicrobial Activity : Novel chromen-2-one derivatives have demonstrated significant antimicrobial activity, suggesting their utility in pharmaceutical research for developing new antimicrobial drugs (Regal et al., 2020).

  • Antitumor Agents : Studies on analogs of 4-Amino-2H-benzo[h]chromen-2-one show promising antitumor activity against a range of cancer cell lines, indicating the potential of such compounds in cancer research and therapy (Dong et al., 2010).

properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5/c1-14-21(27-13-20(24)15-7-9-16(26-2)10-8-15)12-11-18-17-5-3-4-6-19(17)23(25)28-22(14)18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEPDTAJHPMJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 4
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.